molecular formula C8H8BrF3N2 B13548879 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole

4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole

Cat. No.: B13548879
M. Wt: 269.06 g/mol
InChI Key: SWTORAGGMFQVDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole is a synthetic organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a cyclobutyl ring attached to a pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.

    Bromination: The bromine atom is introduced through a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Formation of the Pyrazole Ring: The final step involves the formation of the pyrazole ring through a cyclization reaction involving hydrazine and an appropriate diketone or aldehyde precursor.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under appropriate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include substituted pyrazoles, oxidized or reduced derivatives, and coupled products with various functional groups.

Scientific Research Applications

4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The trifluoromethyl group and the pyrazole ring play crucial roles in determining the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]benzene
  • 4-bromo-1-fluoro-2-[1-(trifluoromethyl)cyclobutyl]benzene
  • 4-bromo-1-cyclobutyl-2-(trifluoromethyl)benzene

Uniqueness

4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds

Biological Activity

4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a pyrazole ring substituted with a bromine atom and a trifluoromethyl group attached to a cyclobutyl moiety, which significantly influences its chemical properties and biological interactions. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, structure-activity relationships, and relevant case studies.

Molecular Structure

  • Molecular Formula : C₈H₇BrF₃N₃
  • Molecular Weight : 214.97 g/mol

The unique structural features of this compound enhance its lipophilicity and metabolic stability, making it a promising candidate for drug development.

Structural Comparison

Compound NameStructural FeaturesUnique Aspects
4-(Trifluoromethyl)-1H-pyrazoleLacks the bromine atomShares similar chemical properties but different reactivity
4-Bromo-1H-pyrazoleLacks the trifluoromethyl groupRetains bromine substitution; different biological activity
4-Bromo-3-methyl-1H-pyrazoleContains an additional methyl groupDifferent substitution pattern affects reactivity and biological properties

The combination of bromine and trifluoromethyl groups in this compound confers distinct chemical reactivity, enhancing its biological activity compared to structurally similar compounds.

Anticancer Properties

Research indicates that this compound exhibits potential anticancer properties. It has been studied for its ability to inhibit various cancer cell lines, demonstrating significant antiproliferative effects. For instance, preliminary studies have shown that compounds with similar structures can inhibit tumor growth in mouse models .

Case Study: Inhibition of Tumor Growth

In a study evaluating the efficacy of pyrazole derivatives, it was found that certain analogs displayed IC₅₀ values in the nanomolar range against specific cancer cell lines. The structural modifications in these compounds were crucial for enhancing their anticancer activity .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Its mechanism may involve the inhibition of specific enzymes linked to inflammatory pathways. The presence of the trifluoromethyl group is believed to enhance its interactions with biological targets, potentially leading to reduced inflammation in various models .

Antimicrobial Activity

In addition to anticancer and anti-inflammatory effects, this compound has shown promise as an antimicrobial agent. Studies suggest that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further research in infectious disease treatment.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological efficacy of compounds like this compound. Modifications to the pyrazole ring or substituents can significantly impact its biological profile. For example, variations in halogen substitutions or the introduction of additional functional groups may enhance potency or selectivity against specific targets.

Properties

Molecular Formula

C8H8BrF3N2

Molecular Weight

269.06 g/mol

IUPAC Name

4-bromo-1-[1-(trifluoromethyl)cyclobutyl]pyrazole

InChI

InChI=1S/C8H8BrF3N2/c9-6-4-13-14(5-6)7(2-1-3-7)8(10,11)12/h4-5H,1-3H2

InChI Key

SWTORAGGMFQVDW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C(F)(F)F)N2C=C(C=N2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.